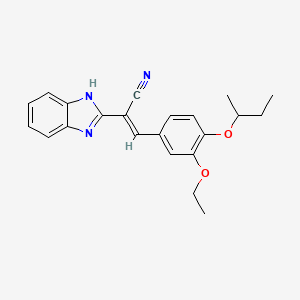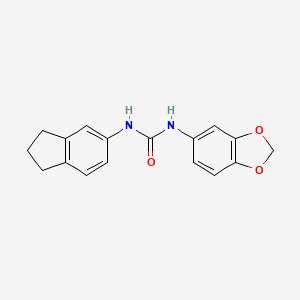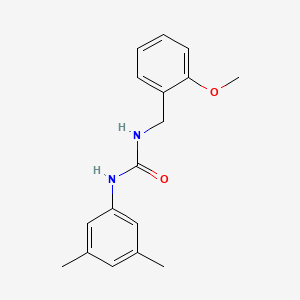
2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile, also known as BAE, is a chemical compound with potential applications in scientific research. BAE is a member of the benzimidazole family of compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In particular, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile is its potential to inhibit the growth of cancer cells, which may make it a useful tool for cancer research. In addition, this compound has been shown to have anti-inflammatory and anti-viral effects, which may make it useful in the study of inflammatory diseases and viral infections. However, one limitation of this compound is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help to identify new targets for cancer and inflammatory disease therapy. In addition, further studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral effects, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. Although this compound has advantages for lab experiments, such as its potential to inhibit the growth of cancer cells, it also has limitations, such as its relatively low yield in the synthesis process. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 4-sec-butoxy-3-ethoxybenzaldehyde in the presence of acetic acid and acetonitrile. The resulting product is then treated with acrylonitrile to form this compound. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have anti-viral effects against influenza A virus and herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-butan-2-yloxy-3-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-15(3)27-20-11-10-16(13-21(20)26-5-2)12-17(14-23)22-24-18-8-6-7-9-19(18)25-22/h6-13,15H,4-5H2,1-3H3,(H,24,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWBUWZTYPFHU-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![1-ethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5300715.png)


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5300745.png)
![2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)

![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)
![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)
![N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)